molecular formula C16H14FNO2 B6374937 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% CAS No. 1261947-60-7

4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%

Cat. No. B6374937
CAS RN: 1261947-60-7
M. Wt: 271.29 g/mol
InChI Key: RPRAEKPRDDIGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% (4-[3-(CPCP)P]FP-95%) is an organic compound used in various scientific research applications. It is a white solid, with a melting point of 115-117°C and a boiling point of 214-215°C. 4-[3-(CPCP)P]FP-95% has a low water solubility and is insoluble in most organic solvents. It is a derivative of phenol and has a wide range of applications in research due to its high purity and stability.

Mechanism of Action

The mechanism of action of 4-[3-(CPCP)P]FP-95% is not yet fully understood. However, it is believed that its reactivity is due to the presence of the fluorine atom in the molecule, which increases the electron density of the phenol ring. This increased electron density increases the reactivity of the molecule and allows it to undergo a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(CPCP)P]FP-95% are largely unknown. However, it is believed that the presence of the fluorine atom in the molecule may increase the reactivity of the molecule, which could potentially lead to increased toxicity.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[3-(CPCP)P]FP-95% in laboratory experiments is its high purity and stability. It is also relatively easy to synthesize and can be purified using column chromatography. The main limitation of using 4-[3-(CPCP)P]FP-95% in laboratory experiments is its low water solubility and its insolubility in most organic solvents.

Future Directions

Future research on 4-[3-(CPCP)P]FP-95% could focus on further understanding its mechanism of action and investigating its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in organic synthesis, catalytic hydrogenation reactions, and coordination chemistry. Finally, further research could be done to explore the potential of 4-[3-(CPCP)P]FP-95% as a model compound to study the effects of fluorine substitution on the reactivity of phenols.

Synthesis Methods

4-[3-(CPCP)P]FP-95% can be synthesized from the reaction of 4-fluorophenol and cyclopropylaminocarbonyl chloride in anhydrous dimethylformamide (DMF) using a base such as triethylamine (TEA). The reaction is typically carried out at room temperature, and the product can be purified by column chromatography.

Scientific Research Applications

4-[3-(CPCP)P]FP-95% has been extensively used in scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in catalytic hydrogenation reactions, and as a ligand in coordination chemistry. It has also been used as a model compound to study the effects of fluorine substitution on the reactivity of phenols.

properties

IUPAC Name

N-cyclopropyl-3-(2-fluoro-4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-15-9-13(19)6-7-14(15)10-2-1-3-11(8-10)16(20)18-12-4-5-12/h1-3,6-9,12,19H,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRAEKPRDDIGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684512
Record name N-Cyclopropyl-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-60-7
Record name N-Cyclopropyl-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.